molecular formula C13H30Cl2N2 B1424691 N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride CAS No. 1219963-94-6

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride

Cat. No.: B1424691
CAS No.: 1219963-94-6
M. Wt: 285.3 g/mol
InChI Key: VFQKSPHFAPCFJB-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride: is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Alkylation: The piperidine ring is then alkylated with 2-bromoethylamine to form n-[2-(2-Piperidinyl)ethyl]amine.

    Further Alkylation: The resulting compound is further alkylated with 1-bromopropane to yield n-[2-(2-Piperidinyl)ethyl]-n-propylamine.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of n-[2-(2-Piperidinyl)ethyl]-n-propylamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the alkyl chains are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand the interactions between amines and biological macromolecules.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • n-[2-(2-Piperidinyl)ethyl]-n-methyl-1-propanamine dihydrochloride
  • n-[2-(2-Piperidinyl)ethyl]-n-ethyl-1-propanamine dihydrochloride
  • n-[2-(2-Piperidinyl)ethyl]-n-butyl-1-propanamine dihydrochloride

Uniqueness

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is unique due to its specific alkyl chain length and the presence of the piperidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13;;/h13-14H,3-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKSPHFAPCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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